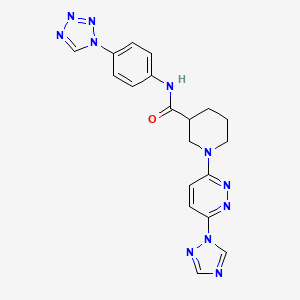
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N11O and its molecular weight is 417.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes multiple heterocycles: triazole and tetrazole rings, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and tetrazole rings, followed by the coupling with piperidine derivatives. The methods often employed include:
- Cyclization Reactions : Utilizing hydrazines and appropriate aldehydes to form the triazole and tetrazole moieties.
- Coupling Reactions : Employing coupling agents to attach the piperidine and other substituents.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and tetrazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have demonstrated efficacy against various bacterial strains, including resistant pathogens. The specific compound has shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound's ability to interact with various biological targets has led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features have been reported to engage in non-covalent interactions with key proteins involved in cancer progression .
Antitubercular Activity
A notable area of research is the compound's antitubercular activity. Analogous compounds have been synthesized and tested against Mycobacterium tuberculosis, showing significant inhibition rates. For example, a related hybrid compound exhibited an MIC of 12.5 μg/mL against M. tuberculosis H37RV, suggesting that modifications in the structure can enhance biological activity .
Study 1: Triazole-Tetrazole Derivatives
In a study examining a series of pyrazole-tetrazole derivatives, it was found that modifications at specific positions significantly enhanced their inhibitory effects on phosphodiesterase enzymes (PDE3A and PDE3B). These derivatives showed IC50 values in the low micromolar range, indicating strong biological activity .
Study 2: In Vivo Toxicity Assessment
Toxicity assessments on Swiss albino mice indicated that certain derivatives were non-toxic up to doses of 100 mg/kg over 28 days. This suggests a favorable safety profile for further development as therapeutic agents .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Compounds with triazole and tetrazole groups often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.
- Receptor Interaction : The ability to bind non-covalently to receptors involved in various signaling pathways enhances its therapeutic potential.
属性
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N11O/c31-19(23-15-3-5-16(6-4-15)29-13-21-26-27-29)14-2-1-9-28(10-14)17-7-8-18(25-24-17)30-12-20-11-22-30/h3-8,11-14H,1-2,9-10H2,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQODHXFORUFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














